molecular formula C8H8ClFN2O B11898050 N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide

N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide

Cat. No.: B11898050
M. Wt: 202.61 g/mol
InChI Key: VYMOSUOTXKEAPP-UHFFFAOYSA-N
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Description

N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H8ClFN2O It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide typically involves the introduction of chloro, fluoro, and methyl groups onto the pyridine ring, followed by the acetamide functional group. One common method involves the reaction of 2-chloro-5-fluoro-4-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of new pyridine derivatives with different substituents.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridine amines.

Scientific Research Applications

N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, while the acetamide group can form hydrogen bonds with target molecules. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-4-methylpyridin-2-yl)acetamide
  • N-(4-Chloro-2-fluoro-5-sulfanylphenyl)acetamide
  • N-(4-Methylpyridin-2-yl)acetamide

Uniqueness

N-(5-Chloro-3-fluoro-4-methylpyridin-2-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which impart distinct chemical and biological properties

Properties

Molecular Formula

C8H8ClFN2O

Molecular Weight

202.61 g/mol

IUPAC Name

N-(5-chloro-3-fluoro-4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C8H8ClFN2O/c1-4-6(9)3-11-8(7(4)10)12-5(2)13/h3H,1-2H3,(H,11,12,13)

InChI Key

VYMOSUOTXKEAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Cl)NC(=O)C)F

Origin of Product

United States

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